2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H19N5O3S and its molecular weight is 373.43. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The chemical compound has been studied in the context of its synthesis and structural analysis, revealing insights into the molecular interactions and geometries that define its properties. For example, derivatives of thiadiazole, a structural component of the compound, have been synthesized and analyzed for their chemical and physical properties, including interactions within the molecule and with potential biological targets (Ismailova et al., 2014).
Pharmacological Activities
- Compounds with structural similarities have been explored for their potential pharmacological activities, including as histamine H3 receptor antagonists, with implications for treating conditions like diabetes. This reflects an interest in utilizing the structural features of these molecules to modulate biological pathways and processes (Rao et al., 2012).
Antimicrobial Properties
- Research has delved into the antimicrobial properties of related compounds, particularly against strains like Helicobacter pylori. This indicates the potential for developing new antimicrobial agents based on the compound’s structural framework, with specific focus on addressing antibiotic resistance and targeting specific microbial pathogens (Katsura et al., 1999).
Anticancer and Antiangiogenic Effects
- There's significant interest in evaluating the anticancer and antiangiogenic effects of compounds within this class, suggesting a potential role in cancer treatment strategies. These studies aim to understand how these compounds can inhibit tumor growth and reduce tumor-induced angiogenesis, providing a foundation for future therapeutic applications (Chandrappa et al., 2010).
Anticonvulsant Activities
- The anticonvulsant activities of related alpha-acetamido-N-benzylacetamide derivatives have been explored, indicating the potential for developing new treatments for seizure disorders based on the molecular structure of compounds like 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide (Kohn et al., 1993).
properties
IUPAC Name |
2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-11-9-14(21-25-11)18-15(23)10-22-6-4-12(5-7-22)16-19-20-17(26-16)13-3-2-8-24-13/h2-3,8-9,12H,4-7,10H2,1H3,(H,18,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFLECRCTFVTCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide |
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